molecular formula C24H18O3S B13144285 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid

4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid

Cat. No.: B13144285
M. Wt: 386.5 g/mol
InChI Key: DTKAIYVMGGKLBY-UHFFFAOYSA-N
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Description

4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is a complex organic compound that features a unique cubane structure. The cubane framework is known for its high strain energy and stability, making it an interesting subject for chemical research. The compound also incorporates a thioxanthene moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid typically involves multiple steps. One common approach is to start with the cubane-1-carboxylic acid and introduce the thioxanthene moiety through a series of reactions. These reactions often involve the use of reagents such as thionyl chloride and acetic anhydride under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thioxanthene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioxanthene moiety typically yields sulfoxides or sulfones, while reduction of the carbonyl groups results in the corresponding alcohols.

Scientific Research Applications

4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid has several applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying strain energy and stability in organic molecules.

    Biology: The thioxanthene moiety is known for its biological activity, making the compound a potential candidate for drug development.

    Medicine: Research into the medicinal properties of this compound could lead to new treatments for various diseases.

    Industry: While not widely used industrially, the compound’s unique properties could find niche applications in materials science and other specialized fields.

Mechanism of Action

The mechanism of action of 4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is not fully understood. it is believed that the thioxanthene moiety interacts with specific molecular targets, potentially affecting various biological pathways. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Thioxanthene derivatives: These compounds share the thioxanthene moiety and exhibit similar biological activities.

    Cubane derivatives: Compounds with the cubane structure are known for their high strain energy and stability.

Uniqueness

4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid is unique due to the combination of the cubane and thioxanthene moieties. This combination results in a compound with both high strain energy and potential biological activity, making it a valuable subject for research in multiple fields.

Properties

Molecular Formula

C24H18O3S

Molecular Weight

386.5 g/mol

IUPAC Name

4-[2-(9H-thioxanthen-9-yl)acetyl]cubane-1-carboxylic acid

InChI

InChI=1S/C24H18O3S/c25-15(23-16-19-17(23)21-18(23)20(16)24(19,21)22(26)27)9-12-10-5-1-3-7-13(10)28-14-8-4-2-6-11(12)14/h1-8,12,16-21H,9H2,(H,26,27)

InChI Key

DTKAIYVMGGKLBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)CC(=O)C45C6C7C4C8C5C6C78C(=O)O

Origin of Product

United States

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